![molecular formula C14H19NO3 B13995058 2-[Phenyl(propanoyl)amino]ethyl propanoate CAS No. 6289-65-2](/img/structure/B13995058.png)
2-[Phenyl(propanoyl)amino]ethyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Phenyl(propanoyl)amino]ethyl propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in perfumes and flavoring agents. This compound is characterized by its unique structure, which includes a phenyl group, a propanoyl group, and an aminoethyl propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Phenyl(propanoyl)amino]ethyl propanoate typically involves the esterification of propanoic acid with 2-phenylethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Propanoic acid+2-Phenylethanol→2-[Phenyl(propanoyl)amino]ethyl propanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Phenyl(propanoyl)amino]ethyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield propanoic acid and 2-phenylethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Propanoic acid and 2-phenylethanol.
Reduction: Corresponding alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Phenyl(propanoyl)amino]ethyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavoring agents, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Phenyl(propanoyl)amino]ethyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the phenyl and amino groups.
Phenyl acetate: Contains a phenyl group but has an acetate ester instead of a propanoate ester.
2-Phenylethanol: A precursor in the synthesis of 2-[Phenyl(propanoyl)amino]ethyl propanoate.
Uniqueness
This compound is unique due to its combination of a phenyl group, a propanoyl group, and an aminoethyl propanoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other esters.
Properties
CAS No. |
6289-65-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-(N-propanoylanilino)ethyl propanoate |
InChI |
InChI=1S/C14H19NO3/c1-3-13(16)15(10-11-18-14(17)4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
BGIDGQXIZIEEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCOC(=O)CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


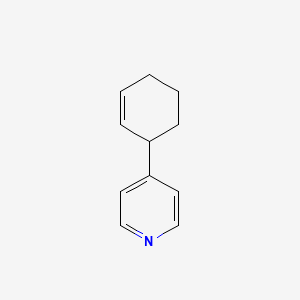
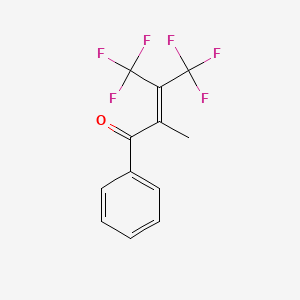
![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)
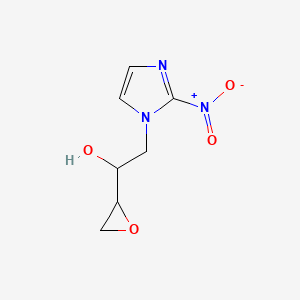
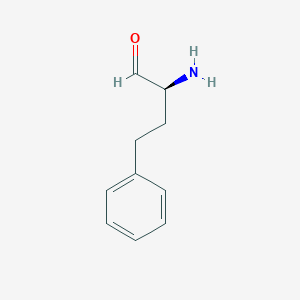
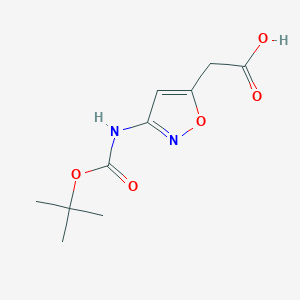
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
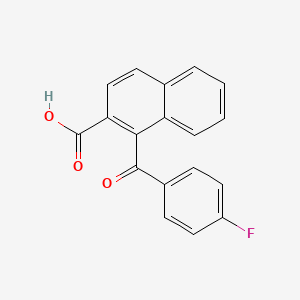
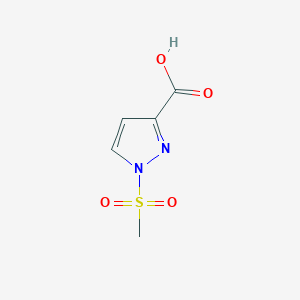

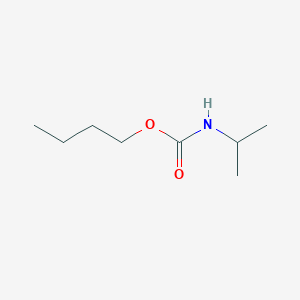
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
